molecular formula C11H16BFN2O4S B1446159 (3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1447713-71-4

(3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No. B1446159
M. Wt: 302.13 g/mol
InChI Key: VCJDQZKWLFXGLF-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H16BFN2O4S . It has a molecular weight of 302.13 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .


Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a sulfonyl group linked to a methylpiperazine .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 475.9±55.0 °C at 760 mmHg . The melting point is not specified .

Scientific Research Applications

Organic Synthesis and Material Applications

Reactivity and Kinetics

The reactivity of boronic acids and boronate ions, including those similar to our compound of interest, has been studied to understand their behavior in different reaction systems. This research offers insights into the reactivity patterns of such compounds, contributing to the knowledge of reaction mechanisms and kinetics (Eisuke Watanabe et al., 2013).

Catalysis and Synthesis

The compound's structural features make it suitable for catalysis. For instance, its involvement in the Ni(II)-catalyzed sulfination of boronic acids allows for the efficient creation of sulfonyl-containing groups. These groups are pivotal in the synthesis of active pharmaceutical ingredients, showcasing the compound's utility in drug synthesis and other chemical production processes (Pui Kin Tony Lo et al., 2019).

Nanomaterials and Green Chemistry

In the realm of nanomaterials and green chemistry, derivatives of this compound are used as catalysts for synthesizing complex organic compounds. These catalysts are noted for their effectiveness, efficiency, and reusability, aligning with the principles of green chemistry and sustainability (Arul Murugesan et al., 2016).

Sensing and Detection Technologies

The boronic acid functionality of similar compounds is utilized in the development of fluorescent probes for detecting biological and chemical substances, underlining the compound's potential in sensing technologies and bioimaging (Shi-Rong Liu et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

[3-fluoro-4-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BFN2O4S/c1-14-4-6-15(7-5-14)20(18,19)11-3-2-9(12(16)17)8-10(11)13/h2-3,8,16-17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJDQZKWLFXGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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